3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-NITROPHENYL)PROPANAMIDE
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Overview
Description
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-NITROPHENYL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a thiazolidinone ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-NITROPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a condensation reaction with an appropriate aldehyde.
Coupling with the Nitrophenyl Group: The final step involves coupling the intermediate with a nitrophenyl derivative under acidic or basic conditions, depending on the specific reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the benzodioxole and nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a promising lead compound for the development of new drugs.
Industry
In industrial applications, the compound could be used in the synthesis of advanced materials or as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-NITROPHENYL)PROPANAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- **3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-METHYLPHENYL)PROPANAMIDE
- **3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-CHLOROPHENYL)PROPANAMIDE
Uniqueness
The uniqueness of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-NITROPHENYL)PROPANAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group, in particular, may enhance its bioactivity compared to similar compounds.
Properties
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S2/c24-14-3-2-12(23(27)28)9-13(14)21-18(25)5-6-22-19(26)17(32-20(22)31)8-11-1-4-15-16(7-11)30-10-29-15/h1-4,7-9,24H,5-6,10H2,(H,21,25)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBOMLCZDASDTP-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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